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Introduction
Apatinib, a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI), has

emerged as a significant therapeutic agent in the landscape of oncology.[1] It selectively targets

the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis,

the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2]

Approved in China for the treatment of advanced gastric cancer, Apatinib is under extensive

investigation for a broad spectrum of solid tumors, including non-small-cell lung cancer

(NSCLC), breast cancer, and hepatocellular carcinoma.[3] This technical guide provides an in-

depth exploration of the pharmacokinetics and pharmacodynamics of Apatinib, offering

valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacodynamics: Mechanism of Action and
Biological Effects
Apatinib's primary mechanism of action is the potent and selective inhibition of VEGFR-2.[3]

By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, Apatinib
blocks the autophosphorylation of the receptor, a critical step in the activation of downstream

signaling pathways.[2] This inhibition effectively abrogates VEGF-mediated endothelial cell

proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.[3]
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Beyond its primary target, Apatinib also exhibits inhibitory activity against other tyrosine

kinases, including c-Kit and c-Src, which may contribute to its overall anti-tumor effects.[2]

Signaling Pathways
The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events crucial for

angiogenesis. Apatinib disrupts these pathways, primarily the PI3K/AKT and MAPK/ERK

pathways, leading to the inhibition of endothelial cell survival, proliferation, and migration.[2][4]
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Caption: Apatinib's inhibition of the VEGFR-2 signaling pathway.

Effects on the Tumor Microenvironment
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Apatinib's anti-angiogenic activity significantly modulates the tumor microenvironment. By

reducing tumor vascularization, Apatinib can alleviate hypoxia and increase the infiltration of

CD8+ T cells, thereby enhancing anti-tumor immunity.[6] This modulation of the tumor

microenvironment suggests the potential for synergistic effects when Apatinib is combined

with immunotherapies such as PD-1/PD-L1 inhibitors.[6][7]

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion
The pharmacokinetic profile of Apatinib has been characterized in several clinical studies.

Absorption
Following oral administration, Apatinib is absorbed with a time to maximum plasma

concentration (Tmax) of approximately 3 to 4 hours.[8] The exposure to Apatinib increases

with dose, but this increase is less than proportional, suggesting non-linear absorption or

saturable first-pass metabolism.[9]

Distribution
A population pharmacokinetic model described Apatinib's distribution using a two-

compartment model, with an apparent volume of distribution at steady-state of 112.5 L.[9]

Metabolism
Apatinib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4/5,

with minor contributions from CYP2D6, CYP2C9, and CYP2E1.[8][10] Major metabolic

pathways include hydroxylation, N-dealkylation, and oxidation.[8] Several active metabolites

have been identified.[11]

Excretion
The majority of an administered dose of Apatinib is excreted in the feces (approximately

69.8%), with a smaller portion eliminated in the urine (approximately 7.02%) within 96 hours.[8]

The mean half-life (T1/2) of Apatinib is approximately 9 hours.[8]
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Quantitative Pharmacokinetic and
Pharmacodynamic Data
The following tables summarize key quantitative data for Apatinib from various clinical trials.

Table 1: Pharmacokinetic Parameters of Apatinib

Parameter Value Population Reference

Tmax (Time to Peak

Plasma

Concentration)

3 - 4 hours

Patients with

advanced gastric

cancer

[8]

T1/2 (Half-life) ~9 hours

Patients with

advanced gastric

cancer

[8]

Apparent Clearance

(CL/F)
57.8 L/h

Healthy volunteers

and patients with solid

tumors

[9]

Apparent Volume of

Distribution (Vss/F)
112.5 L

Healthy volunteers

and patients with solid

tumors

[9]

Table 2: Pharmacodynamic Efficacy of Apatinib in Various Cancers
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Cancer
Type

Treatmen
t Line

ORR
(Objectiv
e
Respons
e Rate)

DCR
(Disease
Control
Rate)

mPFS
(Median
Progressi
on-Free
Survival)

mOS
(Median
Overall
Survival)

Referenc
e

Advanced

Gastric

Cancer

Third-line

or higher
16.76% 82.91%

5.32

months

9.76

months
[12]

Advanced

NSCLC

Second-

line or

further

11.7% 63.3% 4.4 months
17.2

months
[13]

Metastatic

Triple-

Negative

Breast

Cancer

Heavily

pretreated
10.7% 25.0% 3.3 months

10.6

months
[3]

Metastatic

Colorectal

Cancer

Third-line 11.1% 77.8% 4.8 months
10.1

months
[14]

Experimental Protocols
Determination of Apatinib Plasma Concentration by LC-
MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is commonly used to quantify Apatinib and its metabolites in human plasma.[11][15]

1. Sample Preparation:

A simple protein precipitation method is employed.

Acetonitrile is typically used as the precipitation solvent.[11]

An internal standard (e.g., vatalanib) is added to the plasma sample before precipitation.[11]
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The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

The supernatant is collected for analysis.

2. Chromatographic Separation:

A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18) is used for separation.[11]

The mobile phase often consists of a gradient mixture of an organic solvent (e.g.,

acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid).[11]

3. Mass Spectrometric Detection:

Detection is performed using a tandem mass spectrometer equipped with an electrospray

ionization (ESI) source operating in the positive ion mode.[11]

Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-

to-product ion transitions for Apatinib and its metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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